4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide
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Overview
Description
4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring fused with a pyrimidine ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving sulfur-containing reagents.
Pyrimidine Ring Construction: The pyrimidine ring is often synthesized via condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Fusion of Rings: The thiazole and pyrimidine rings are fused through a series of condensation and cyclization reactions, often under acidic or basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules. Studies have shown that thiazole derivatives often possess significant biological activities .
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: A simpler analog with a
Properties
IUPAC Name |
4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-10-15(19(26)24-12(3)13(4)27-20(24)22-10)23-17(25)16-11(2)21-18(28-16)14-8-6-5-7-9-14/h5-9H,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQODSNQIXTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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